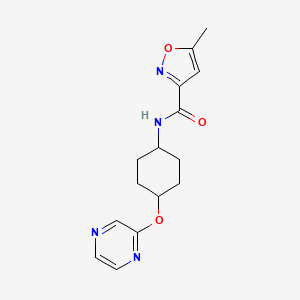

5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-10-8-13(19-22-10)15(20)18-11-2-4-12(5-3-11)21-14-9-16-6-7-17-14/h6-9,11-12H,2-5H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXVPUJIAVVFHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a synthetic organic compound with a complex structure that exhibits potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 304.37 g/mol. The structure includes a pyrazine ring, isoxazole moiety, and a carboxamide group linked to a cyclohexyl group through an ether bond.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O2 |

| Molecular Weight | 304.37 g/mol |

| CAS Number | 2034255-02-0 |

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act on specific enzyme pathways or receptors involved in cellular signaling and proliferation.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.

- Receptor Modulation : It could interact with receptors involved in inflammatory and immune responses.

Biological Activity Studies

Recent research has focused on evaluating the cytotoxic effects of isoxazole derivatives, including the compound . A study involving various isoxazole derivatives demonstrated significant cytotoxicity against human cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of several isoxazole derivatives, including this compound:

- Cell Lines Tested : Human promyelocytic leukemia (HL-60), breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines.

- Methodology : The sulforhodamine B (SRB) assay was employed to determine IC50 values.

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 | 12.5 | Induces apoptosis |

| Other Isoxazole Derivative | Huh7 | 4.7 | Cell cycle arrest |

The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Studies have suggested that the compound undergoes metabolic transformations that may influence its efficacy and safety profile.

Metabolic Pathways:

- Phase I Metabolism : Involves oxidation and reduction reactions leading to active metabolites.

- Phase II Metabolism : Conjugation reactions that enhance solubility and facilitate excretion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: isoxazole derivatives , pyrazine/cyclohexyl-linked compounds , and N-substituted carboxamides . Below is a detailed comparison:

Isoxazole Derivatives

Isoxazole rings are common in bioactive molecules due to their metabolic stability and hydrogen-bonding capacity. For example:

- Unlike the target compound, this molecule lacks the pyrazine-cyclohexyl moiety but shares the 5-methylisoxazole group.

| Property | Target Compound | 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid |

|---|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ | C₈H₇N₃O₃ |

| Key Substituents | Pyrazin-2-yloxy, cyclohexyl | Pyrazole-carboxylic acid |

| Biological Activity | Not reported | Enzyme inhibition, metabolic studies |

| Structural Complexity | High (trans-cyclohexyl linkage) | Moderate (planar fused rings) |

Pyrazine/Cyclohexyl-Linked Compounds

The pyrazin-2-yloxy group and cyclohexylamine backbone are critical for spatial orientation. For instance:

- tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) and its stereoisomers () share the trans-cyclohexyl configuration but replace the isoxazole-carboxamide with a piperazine-carboxylate group. These compounds are intermediates in synthesizing cyclohexylpiperazine derivatives, which are explored for CNS-targeting applications due to their conformational rigidity .

| Property | Target Compound | tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate |

|---|---|---|

| Core Structure | Isoxazole-carboxamide | Piperazine-carboxylate |

| Cyclohexyl Configuration | (1r,4r) | (1R,4R) |

| Synthetic Utility | Undefined | Intermediate for CNS-active molecules |

| Functional Groups | Pyrazin-2-yloxy, carboxamide | Dibenzylamino, piperazine |

N-Substituted Carboxamides

Carboxamide groups enhance solubility and target engagement. A metabolite, 5-methyl-N-(2-{4-[({[(1r,4r)-4-hydroxycyclohexyl]-C-hydroxycarbonimidoyl}amino)sulfonyl]phenyl}ethyl)pyrazine-2-carboximidic acid, shares the pyrazine and cyclohexyl motifs but incorporates a sulfonamide linkage and hydroxyimidoyl group. This compound’s design suggests optimization for renal excretion or prodrug activation pathways .

Key Research Findings and Gaps

- Biological Data : Unlike its analogs (e.g., antitumor pyrazolines in or enzyme inhibitors in ), the target compound’s activity remains uncharacterized.

- Stability and Solubility : The cyclohexyl group may enhance lipid membrane permeability compared to planar analogs, but the lack of melting point or solubility data limits practical insights .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide?

Answer:

The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with (1r,4r)-4-(pyrazin-2-yloxy)cyclohexylamine under activating agents like HATU or EDCI in polar aprotic solvents (e.g., DMF). Optimization of stoichiometric ratios (e.g., 1.1 equivalents of RCH2Cl) and base selection (e.g., K2CO3) improves yield . Purification often employs column chromatography or recrystallization.

Advanced: How can computational reaction design streamline the synthesis of derivatives with modified pyrazine or cyclohexyl substituents?

Answer:

ICReDD’s integrated approach combines quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms to predict feasible reaction pathways. For example, substituent effects on pyrazine’s electron-withdrawing properties can be modeled to prioritize synthetic routes. Experimental validation is guided by computational predictions of transition states and intermediates, reducing trial-and-error efforts .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

1H NMR confirms stereochemistry (e.g., trans-cyclohexyl configuration via coupling constants) and functional groups (e.g., pyrazine’s aromatic protons). IR spectroscopy identifies carboxamide C=O stretching (~1650–1700 cm⁻¹). LC-MS validates molecular weight and purity, while elemental analysis ensures correct C/H/N/O ratios .

Advanced: How can molecular docking resolve contradictions in biological activity data across structurally similar analogs?

Answer:

When analogs show inconsistent enzyme inhibition (e.g., COX-2), molecular docking simulations (using AutoDock Vina or Schrödinger Suite) can identify binding mode variations. For instance, hydrogen bonding between the pyrazole fragment and ARG D:499 in COX-2 may explain activity differences. Cross-validation with in vitro assays (e.g., IC50 measurements) refines predictions .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Answer:

Refer to safety data sheets (SDS) for analogous carboxamides (e.g., 5,7-dimethyl-N-cyclohexyl derivatives). Key precautions include using fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Emergency measures: rinse eyes with water for 15 minutes and consult a physician immediately after exposure .

Advanced: How do steric and electronic effects of the pyrazin-2-yloxy group influence reactivity in cross-coupling reactions?

Answer:

The pyrazine ring’s electron-deficient nature enhances electrophilic substitution at the cyclohexyloxy position. Steric hindrance from the trans-cyclohexyl group can slow nucleophilic attacks, necessitating higher temperatures or microwave-assisted synthesis. DFT calculations predict charge distribution to optimize reaction conditions .

Basic: What chromatographic methods are effective for separating diastereomers or regioisomers of this compound?

Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers. For diastereomers, chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases achieve baseline separation. Monitor purity via UV detection at 254 nm .

Advanced: How can PASS software predict off-target biological effects of structural analogs?

Answer:

The PASS algorithm evaluates pharmacophore similarity to known bioactive molecules. For example, pyrazole-carboxamide analogs may show predicted activity against kinases or GPCRs. Prioritize derivatives with Pa (probability of activity) > 0.7 and Pi (probability of inactivity) < 0.2 for experimental validation .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Answer:

Use a mixed solvent system (e.g., ethyl acetate/hexane or DCM/methanol) under slow evaporation. For polar derivatives, DMF/water diffusion methods yield single crystals suitable for X-ray diffraction analysis .

Advanced: How can reaction engineering principles improve scalability for multi-gram synthesis?

Answer:

Apply membrane separation technologies (e.g., nanofiltration) to remove unreacted amines or acids. Process simulation tools (Aspen Plus) model heat/mass transfer in continuous-flow reactors, minimizing side reactions. Powder technology principles ensure uniform particle size during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.